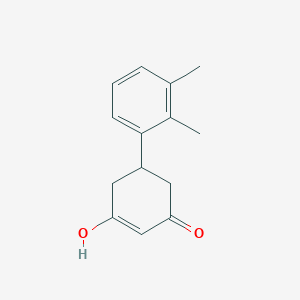

2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy-

Description

2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- is a cyclohexenone derivative featuring a hydroxyl group at position 3 and a 2,3-dimethylphenyl substituent at position 5.

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-5,8,11,15H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNKJYHQOBEKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC(=CC(=O)C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549795 | |

| Record name | 5-Hydroxy-2',3'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87821-81-6 | |

| Record name | 5-Hydroxy-2',3'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- can be achieved through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with 2,3-dimethylphenyl magnesium bromide, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to attach the dimethylphenyl group to the cyclohexenone ring. Additionally, continuous flow reactors can be utilized to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.

Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-keto-.

Reduction: Formation of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3,5-dihydroxy-.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Halogenated Derivatives

- 5-(2,6-Dichlorophenyl)-3-hydroxy-2-cyclohexen-1-one (CAS 1087717-45-0)

Polyaromatic and Heterocyclic Derivatives

- The methoxy group contributes to solubility .

Bulky Alkyl/Aryl Derivatives

- The additional carbonyl group may facilitate hydrogen bonding .

Data Table: Key Properties of Analogous Compounds

Notes

Data Limitations : Exact physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.

Safety Considerations : Hazards depend on substituent electronegativity and steric effects. Halogenated derivatives generally require stricter handling protocols .

Biological Activity

2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- is an organic compound that belongs to the class of cyclohexenones. This compound features a cyclohexene ring with a hydroxyl group and a dimethylphenyl substituent, making it a versatile intermediate in various chemical syntheses. Its structural uniqueness imparts distinct biological properties, prompting studies into its potential applications in pharmaceuticals and other industries.

- CAS Number : 87821-81-6

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

Biological Activity Overview

Research indicates that 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations.

- Anticancer Properties : Preliminary research indicates that it may possess anticancer activity by inducing apoptosis in cancer cell lines.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, altering their function. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.

Antimicrobial Studies

A study evaluating the antimicrobial properties of various cyclohexenones found that 2-Cyclohexen-1-one derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest the compound's potential as a natural preservative or therapeutic agent in treating infections.

Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings indicate its potential role in cancer therapy development.

Case Study on Antimicrobial Efficacy

In a controlled study published by the OECD, the efficacy of various cyclohexenone derivatives, including 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy-, was evaluated for chronic toxicity and antimicrobial activity. The study highlighted the compound's significant activity against resistant bacterial strains, emphasizing its relevance in addressing antibiotic resistance.

Case Study on Cancer Treatment Potential

A research project conducted at a university laboratory investigated the anticancer properties of this compound using mouse models. Results indicated a notable reduction in tumor size when treated with the compound compared to control groups. This study underscores its potential as a lead compound in anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.